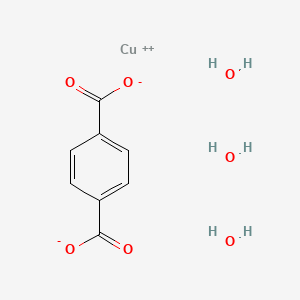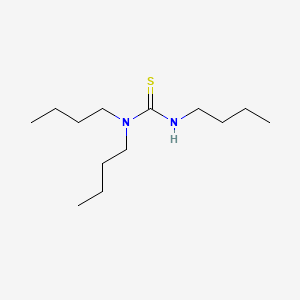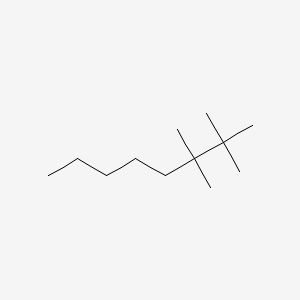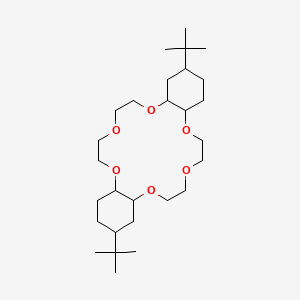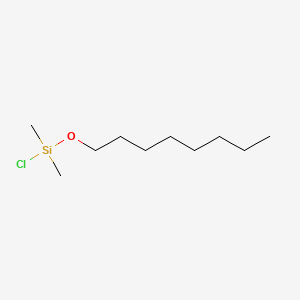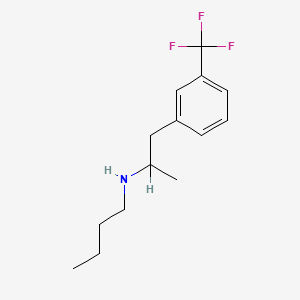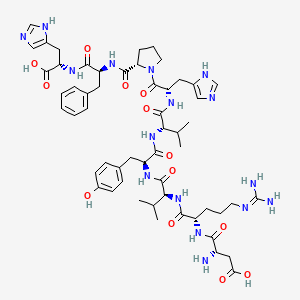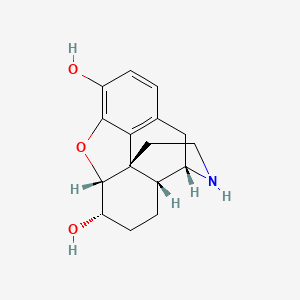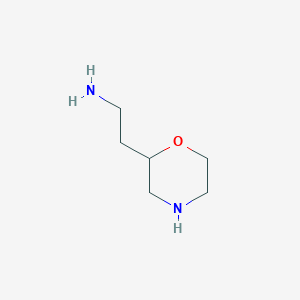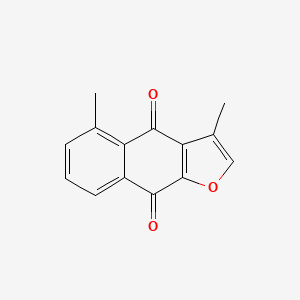
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of maturinone involves several steps. One of the key synthetic routes includes the formation of the naphtho[2,3-b]furan-4,9-dione core structure. This is achieved through a series of reactions starting from simpler aromatic compounds. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired quinone structure .
Industrial Production Methods
Industrial production of maturinone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- can be further oxidized to form more complex quinone structures.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Various substituents can be introduced into the naphthoquinone core through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other related quinone derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex quinone derivatives.
Biology: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of maturinone in treating various diseases.
Mecanismo De Acción
The mechanism of action of maturinone involves its interaction with various molecular targets and pathways. As a quinone, maturinone can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making maturinone a potential anticancer agent. Additionally, maturinone can interact with specific enzymes and proteins, modulating their activity and affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to maturinone include other naphthoquinones such as:
Juglone: 5-hydroxy-1,4-naphthoquinone
Plumbagin: 5-hydroxy-2-methyl-1,4-naphthoquinone
Lawsone: 2-hydroxy-1,4-naphthoquinone
Uniqueness
What sets maturinone apart from these similar compounds is its specific structure, which includes the 3,5-dimethyl substitutions on the naphtho[2,3-b]furan-4,9-dione core.
Propiedades
IUPAC Name |
3,5-dimethylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYZLPKCIMJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177529 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22985-02-0 | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022985020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Maturinone synthesized in the laboratory?
A2: Several synthetic routes to Maturinone have been developed. One efficient method utilizes a regiocontrolled Diels-Alder reaction between 5-bromo-2-ethoxycarbonyl-3-methylbenzo[b]furan-4,7-dione and penta-1,3-diene [, ]. Another approach involves a regioselective photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, leading to the formation of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, which can then be readily transformed into Maturinone [, ].
Q2: Are there any isomers of Maturinone?
A3: Yes, 3,8-dimethylnaphtho[2,3-b]furan-4,9-dione (1a) is an isomer of Maturinone. This isomer was also synthesized during the structural confirmation studies of Maturinone [].
Q3: In which plant species has Maturinone been identified?
A4: Maturinone has been isolated from Cacalia decomposita A. Gray [, ], Senecio linifolius [], and Senecio asirensis [].
Q4: What other furanoeremophilanes are found alongside Maturinone?
A5: Several furanoeremophilanes co-occur with Maturinone, notably in Senecio species. Senecio linifolius, for instance, contains Maturinone along with seven cacalohastin derivatives, with five of these derivatives being novel natural compounds []. Similarly, Senecio asirensis yields Maturinone alongside two rare furanoeremophilanes: 9-methoxyl-4,11-dimethylnaphtho[2,3-b]furan (14-nordehydrocalohastine) and three new furanoeremophilanes: asirensane-a, asirensane-b, and asirensane-c [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



